molecular formula C15H18N2O3S B2599765 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide CAS No. 868215-29-6

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide

Cat. No. B2599765
CAS RN: 868215-29-6
M. Wt: 306.38
InChI Key: STGLCJIMFNALPK-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide, also known as DT-010, is a novel compound that has gained considerable attention in the scientific community due to its promising potential as a therapeutic agent.

Scientific Research Applications

Antifungal Applications

2-(2-Oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents, effective against a broad spectrum of fungi, including Candida and Aspergillus species. Introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core significantly improved plasmatic stability while maintaining antifungal efficacy. These compounds have shown promising in vitro activity against molds, dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, indicating a significant fungal load reduction in kidneys (Bardiot et al., 2015).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides exhibited variable antimicrobial activity against selected microbial species. Some compounds within this series were notably potent against a panel of microbes, demonstrating significant antimicrobial properties while exhibiting reduced toxicity, suggesting potential for further biological screening and application (Gul et al., 2017).

Structural and Fluorescence Studies

Investigations into the structural aspects of amide-containing isoquinoline derivatives, specifically those involving N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealed unique behaviors in response to treatment with mineral acids. These compounds form gels or crystalline salts and exhibit distinct fluorescence emissions under various conditions, highlighting their potential utility in materials science and fluorescence applications (Karmakar et al., 2007).

Anti-Inflammatory Applications

Novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. These compounds have shown promise in ulcerogenic toxicity studies and could offer new avenues for the treatment of inflammation-related conditions (Nikalje et al., 2015).

properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9-5-4-6-12(7-9)16-13(18)8-17-14(19)10(2)21-11(3)15(17)20/h4-7,10-11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGLCJIMFNALPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-methylphenyl)acetamide

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